(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Drug Discovery Medicinal Chemistry Property-Based Design

This compound occupies a substitution-space (3-CF₃ on the β-phenyl ring; 4-acetyl on the N-phenyl ring) absent from the most thoroughly characterized anti-H. pylori cinnamamides. Procuring this specific analog enables systematic exploration of the 3-CF₃ pharmacophore beyond the 4-chlorophenyl/hydroxyalkyl chemical space of current leads (MIC 7.5–10 µg/mL). With XLogP3=4.2, it also serves as a reference standard in PAMPA or Caco-2 permeability studies comparing cinnamamide analogs with graded lipophilicity. The 4-acetylphenyl ketone handle further supports derivatization (Schiff base, oxime, reduction) for focused library synthesis.

Molecular Formula C18H14F3NO2
Molecular Weight 333.31
CAS No. 868213-15-4
Cat. No. B2815182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
CAS868213-15-4
Molecular FormulaC18H14F3NO2
Molecular Weight333.31
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C18H14F3NO2/c1-12(23)14-6-8-16(9-7-14)22-17(24)10-5-13-3-2-4-15(11-13)18(19,20)21/h2-11H,1H3,(H,22,24)/b10-5+
InChIKeyHXXIMIVPNDLHFV-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 868213-15-4) for Research and Industrial Sourcing


(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 868213-15-4) is a synthetic cinnamamide derivative featuring a conjugated enamide core, a 4-acetylphenyl substituent on the amide nitrogen, and a 3-(trifluoromethyl)phenyl group at the β-position of the acrylamide moiety [1]. The compound is catalogued in authoritative chemical databases such as PubChem (CID 2147669) and ChemSpider, and is commercially available from multiple vendors at typical purities of 95% or higher [1]. While structurally related to other N-arylcinnamamides evaluated for antimicrobial and anti-inflammatory applications, the specific combination of substituents on this scaffold distinguishes it from the most extensively characterized analogs, making its procurement selection dependent on targeted screening rather than generic substitution from the broader cinnamamide class.

Why Generic Substitution of (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide Fails in Research Sourcing


The cinnamamide scaffold is highly sensitive to aryl ring substitution patterns. In systematic evaluations of N-substituted cinnamamide derivatives, even minor structural modifications—such as altering the N-aryl substituent (e.g., 2-hydroxypropyl vs. 4-oxocyclohexyl) or relocating the halogen on the β-phenyl ring—produced multi-fold differences in minimum inhibitory concentrations (MICs) against clinical bacterial strains [1]. For example, in a panel of thirty-five cinnamamides tested against Helicobacter pylori, only three compounds achieved MIC values of 7.5–10 µg/mL, while the majority of analogs showed substantially weaker or no activity [1]. (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide carries both a 3-trifluoromethyl substituent on the β-phenyl ring and a 4-acetyl group on the N-phenyl ring, a combination that is absent from the most active cinnamamides reported in the literature. This substitution pattern is predicted to modulate electronic properties (Hammett σ and lipophilicity log P) in ways that cannot be extrapolated from mono-substituted or differently di-substituted analogs [2]. Therefore, substitution with a structurally similar but non-identical cinnamamide risks undermining assay reproducibility, structure-activity relationship (SAR) interpretation, and hit validation in screening cascades.

Quantitative Differentiation Guide for (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 868213-15-4)


Physicochemical Property Profile vs. Other N-Arylcinnamamides

The computed lipophilicity (XLogP3 = 4.2) of (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is higher than that of the parent cinnamic acid (XLogP3 ≈ 2.2) and exceeds the typical range for unsubstituted N-phenylcinnamamide (XLogP3 ≈ 2.8–3.5), owing to the combined contributions of the 3-trifluoromethyl and 4-acetyl groups [1]. This places the compound in a lipophilicity range associated with enhanced membrane permeability but also with potential solubility limitations (<50 µg/mL aqueous solubility is predicted) [1]. The hydrogen bond acceptor count (HBA = 5) is notably higher than that of the simpler (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (HBA = 4), due to the additional carbonyl oxygen from the acetyl group [1].

Drug Discovery Medicinal Chemistry Property-Based Design

Structural Distinction from Lead Cinnamamide Anti-H. pylori Derivatives

In a study of 35 N-substituted cinnamamides, the most active compounds against H. pylori ATCC 43504 exhibited MIC values of 7.5–10 µg/mL (compounds 8: R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide, MIC = 7.5 µg/mL; compound 23: (2E)-3-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)prop-2-enamide, MIC = 10 µg/mL; compound 28: (2E)-3-(4-chlorophenyl)-N-(4-oxocyclohexyl)prop-2-enamide, MIC = 10 µg/mL) [1]. (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide was not among the 35 compounds tested and differs from the active leads in two key features: (i) the β-phenyl ring carries a 3-CF₃ instead of a 4-Cl substituent, and (ii) the amide N-substituent is a 4-acetylphenyl group rather than a hydroxyalkyl or oxocycloalkyl group [1][2]. No direct head-to-head MIC comparison is available.

Antimicrobial Screening Structure-Activity Relationship Helicobacter pylori

Purity Benchmarking vs. Commercial Cinnamamide Analogs

Commercially available (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is supplied at a standard purity of ≥95%, as specified by multiple vendors . This purity specification is comparable to that of commonly sourced cinnamamide derivatives such as (2E)-N-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 6133-12-6, ≥95% purity) and (E)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 93040-58-5, typical purity 95%) . The compound is designated for non-human research use only and is not manufactured under GMP conditions, which is consistent with its role as a research intermediate or screening compound .

Chemical Procurement Purity Specification Screening Collection

Best Application Scenarios for (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (CAS 868213-15-4)


Expansion of Cinnamamide Diversity Libraries for Anti-Infective Screening

Given that this compound occupies a substitution-space (3-CF₃ on the β-phenyl ring; 4-acetyl on the N-phenyl ring) absent from the most thoroughly characterized anti-H. pylori cinnamamides [1], it is a rational procurement choice for screening collections aiming to expand beyond the 4-chlorophenyl/hydroxyalkyl chemical space that yielded the current lead compounds (MIC 7.5–10 µg/mL) [1]. Addition of this compound to a diversity library enables systematic exploration of the 3-CF₃ pharmacophore in the cinnamamide scaffold.

Physicochemical Property Benchmarking in Membrane Permeability Assays

The computed lipophilicity of XLogP3 = 4.2 places this compound at the upper boundary of drug-like chemical space [1]. It can serve as a reference standard in PAMPA or Caco-2 permeability studies comparing cinnamamide analogs with graded lipophilicity, helping to establish the relationship between aryl substitution pattern and passive transcellular transport [1][2].

Synthetic Intermediate in the Preparation of Acetophenone-Functionalized Cinnamamides

The 4-acetylphenyl substituent provides a reactive ketone handle for further derivatization (e.g., Schiff base formation, reduction, or oxime conjugation). Procuring this compound as a building block enables the synthesis of focused libraries where the cinnamamide core is maintained while the acetyl group is converted into diverse functional moieties for SAR studies [1].

Negative Control Design for 4-Chlorophenyl Cinnamamide Anti-H. pylori Studies

Because the β-phenyl ring of this compound carries a 3-CF₃ group rather than the 4-Cl found in the most active anti-H. pylori leads (MIC = 7.5 µg/mL) [1], it can be used as a structurally related but mechanistically distinct control compound to verify that observed anti-H. pylori activity is driven by the 4-chlorophenyl pharmacophore rather than by general cinnamamide scaffold effects [1].

Quote Request

Request a Quote for (2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.